4-Hydroxyphenyethyl sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

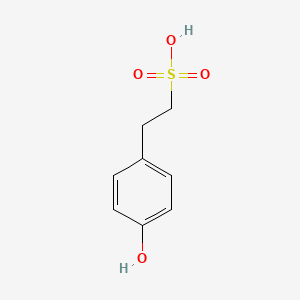

4-Hydroxyphenyethyl sulfonic acid is a useful research compound. Its molecular formula is C8H10O4S and its molecular weight is 202.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that 4-Hydroxyphenethyl sulfonic acid exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study evaluated its effects on breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound showed an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for HT-29 cells, indicating its potential as an antitumor agent through the induction of apoptosis via mitochondrial pathways.

Antimicrobial Properties

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests revealed a minimal inhibitory concentration (MIC) of around 50 µg/mL for Staphylococcus aureus and 70 µg/mL for Escherichia coli, suggesting moderate antibacterial properties.

Enzyme Modulation

4-Hydroxyphenethyl sulfonic acid interacts with various enzymes, potentially acting as an inhibitor or substrate.

- Mechanism : It can bind to active sites on enzymes, altering their catalytic efficiency. Studies have indicated its inhibitory effects on certain oxidases and transferases crucial in metabolic pathways.

Gene Expression Modulation

This compound influences gene expression by interacting with transcription factors.

- Observation : Research indicates that it can lead to changes in the expression of genes involved in metabolic processes, which could have implications in therapeutic contexts.

Dye Chemistry

The compound is utilized as an intermediate in the synthesis of azo dyes, benefiting from its solubility and reactivity.

- Mechanism : It participates in reactions to form various dye structures, enhancing the color properties and stability of the resulting products.

| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism/Notes |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 15 µM | Induction of apoptosis |

| Antitumor | HT-29 (colon cancer) | 20 µM | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Moderate antibacterial activity |

| Antimicrobial | Escherichia coli | 70 µg/mL | Moderate antibacterial activity |

Toxicological Profile

While exhibiting beneficial biological activities, 4-Hydroxyphenethyl sulfonic acid poses risks at higher concentrations. Long-term exposure studies indicate potential hepatotoxicity and nephrotoxicity in animal models, necessitating careful dosage considerations for therapeutic applications.

Propiedades

Fórmula molecular |

C8H10O4S |

|---|---|

Peso molecular |

202.23 g/mol |

Nombre IUPAC |

2-(4-hydroxyphenyl)ethanesulfonic acid |

InChI |

InChI=1S/C8H10O4S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4,9H,5-6H2,(H,10,11,12) |

Clave InChI |

WJKABEIYWRNFKJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCS(=O)(=O)O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.